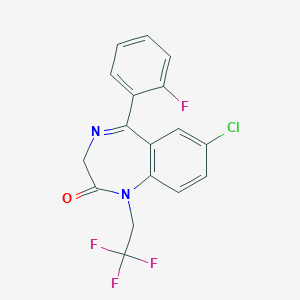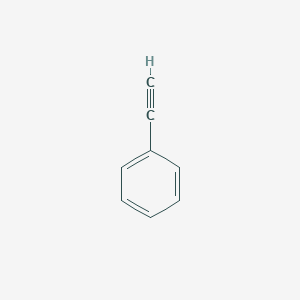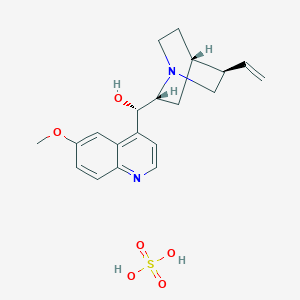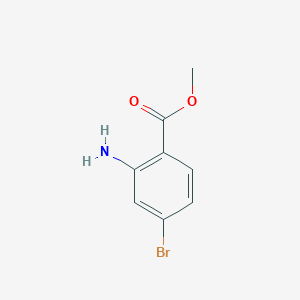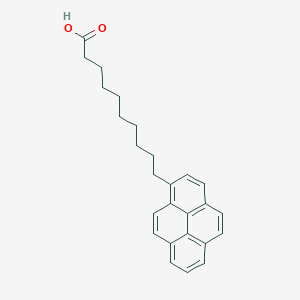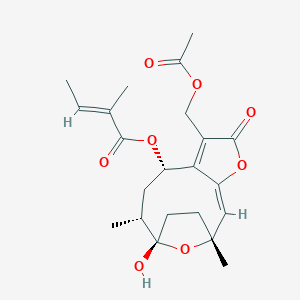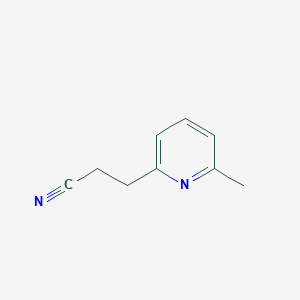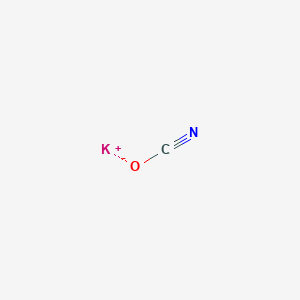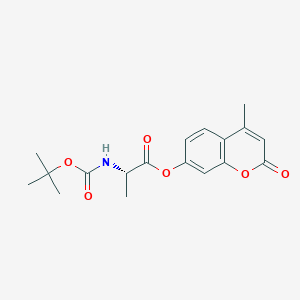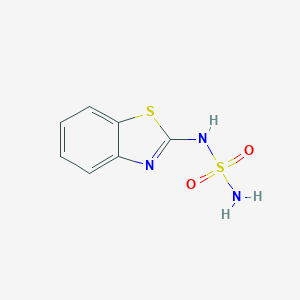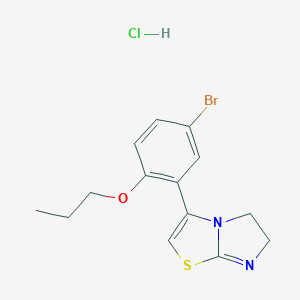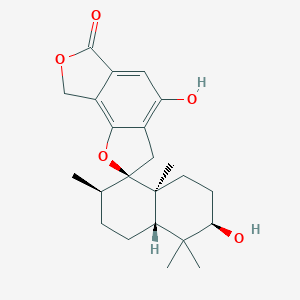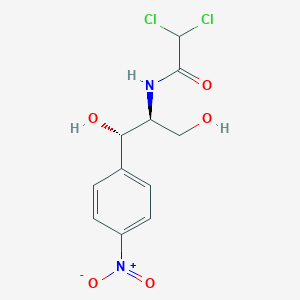
2-(2-噻吩基)吡咯
描述
Thiophene, 2-(2-pyrrolyl)- is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring
科学研究应用
Thiophene, 2-(2-pyrrolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
作用机制
Target of Action
2-(2-Thienyl)Pyrrole, also known as 2-thiophen-2-yl-1H-pyrrole or Thiophene, 2-(2-pyrrolyl)-, is primarily used in the production of conducting polymers . These polymers are components for molecular electronics, and they have unique electrophysical and optical characteristics . The compound’s primary targets are therefore the molecular structures involved in the production of these conducting polymers .
Mode of Action
The compound interacts with its targets through a process known as electrochemical polymerization . This involves the introduction of counterions into its molecule (doping), which increases its conductivity by many times . The polymer can behave like a semiconductor or a metal, depending on the forbidden band width .
Result of Action
The result of the compound’s action is the production of conducting polymers with high conductivity and stability . These polymers have a wide range of applications, including the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .
Action Environment
The action of 2-(2-Thienyl)Pyrrole can be influenced by various environmental factors. For instance, the steric effect of the substituents at the nitrogen atom can affect the optical and electrochemical characteristics of the obtained copoly(thienylpyrroles) . Additionally, the solvent used in the production process can play a crucial role in tuning the selectivity of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-(2-pyrrolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2-thienyl)ethanone with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of thiophene, 2-(2-pyrrolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions: Thiophene, 2-(2-pyrrolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene or pyrrole derivatives.
相似化合物的比较
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Pyrrole: A five-membered ring containing one nitrogen atom.
Furan: A five-membered ring with one oxygen atom.
Comparison: Thiophene, 2-(2-pyrrolyl)- is unique due to the combination of thiophene and pyrrole rings, which imparts distinct electronic and structural properties.
属性
IUPAC Name |
2-thiophen-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMGRZQOXNTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89761-73-9 | |
| Record name | 1H-Pyrrole, 2-(2-thienyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89761-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10200675 | |
| Record name | Thiophene, 2-(2-pyrrolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52707-46-7 | |
| Record name | Thiophene, 2-(2-pyrrolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052707467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-(2-pyrrolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


